molecular formula C24H46O2 B1234860 Tetracosenoic acid CAS No. 26444-06-4

Tetracosenoic acid

Cat. No.: B1234860
CAS No.: 26444-06-4
M. Wt: 366.6 g/mol
InChI Key: ULNRTPCFRBIMKL-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-Tetracos-2-enoic acid belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms (2E)-Tetracos-2-enoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule (2E)-Tetracos-2-enoic acid has been primarily detected in urine. Within the cell, (2E)-tetracos-2-enoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, (2E)-tetracos-2-enoic acid can be found in cereals and cereal products. This makes (2E)-tetracos-2-enoic acid a potential biomarker for the consumption of this food product.

Properties

CAS No.

26444-06-4

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

(E)-tetracos-2-enoic acid

InChI

InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-21H2,1H3,(H,25,26)/b23-22+

InChI Key

ULNRTPCFRBIMKL-GHVJWSGMSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

33228-63-6

Synonyms

tetracosenoic acid
tetracosenoic acid, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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